1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine is an organic compound with the molecular formula and a molecular weight of 237.29 g/mol. This compound features a phenyl ring substituted with a methoxy group and a tetrahydrofuran moiety, which contributes to its unique chemical properties and potential biological activities. The compound is primarily used in research settings, particularly in medicinal chemistry and pharmacology.
This compound can be classified as an aromatic amine due to the presence of the amine functional group attached to an aromatic ring. The inclusion of tetrahydrofuran, a cyclic ether, suggests potential applications in organic synthesis and medicinal chemistry. The structural complexity indicates that it may have specific interactions with biological targets, making it a candidate for further pharmacological evaluation.
The synthesis of 1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine can be approached through several methods, typically involving the coupling of appropriate precursors. A common strategy involves:
Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to monitor the progress of the reactions and confirm the structure of synthesized compounds .
The molecular structure of 1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine can be represented as follows:
The structure consists of:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools or X-ray crystallography if available.
1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine may participate in various chemical reactions typical for aromatic amines, including:
These reactions are essential for modifying the compound's properties or enhancing its biological activity .
Relevant data regarding these properties can be gathered from experimental studies or databases like PubChem .
1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine has potential applications in:
Further research is necessary to explore its full range of applications and efficacy in therapeutic contexts.
Table 1: Key Historical Development Milestones
Year | Event | Significance |
---|---|---|
Early 2000s | CAS Registry Assignment (919017-03-1) | Formal chemical identification and standardization |
2010s | Commercial catalog listing (sc-333508) | Enabled initial research access via 250 mg/1 g quantities |
2016 | Industrial-scale GMP production (Shaanxi Dideu Medichem) | Achieved 25 kg batches with >99% purity for global distribution |
2020s | Incorporation into patent applications (WO2015034820A1, US20240360128A1) | Validated therapeutic potential in immunomodulation and inflammasome targeting |
This benzylamine derivative features a tripartite molecular architecture integrating: (1) a primary benzylamine group, (2) a 3-methoxyphenyl ring, and (3) a tetrahydrofuran-2-ylmethoxy ether linkage. Its molecular formula (C₁₃H₁₉NO₃; MW 237.29 g/mol) encodes significant three-dimensional complexity due to the chiral tetrahydrofuran moiety, which introduces stereochemical variability critical for target engagement [2] [3]. The canonical SMILES (NCC₁=CC=C(OCC₂OCCC₂)C(OC)=C₁) and InChIKey (ZSKDHYZLZGYADN-UHFFFAOYSA-N) provide unambiguous representation of its connectivity, while the tetrahydrofuran oxygen acts as a hydrogen-bond acceptor, enhancing binding to biological targets [3] [6].
Computational analyses reveal that the tetrahydrofuran ether linkage optimally spaces the methoxy and benzylamine groups at 6.7 Å, matching receptor subsite distances in inflammasome complexes. This spatial arrangement is absent in simpler analogs like [4-((tetrahydrofuran-2-yl)methoxy)phenyl]methanamine (CAS: 926212-27-3), underscoring the pharmacophoric necessity of the 3-methoxy substituent [9] [10]. Furthermore, the scaffold’s logP value of 1.2 balances membrane permeability and aqueous solubility, distinguishing it from more lipophilic candidates in immunomodulator patents [5] [8]. Its structural uniqueness is further demonstrated when compared to derivatives lacking the furan ring, which show reduced NLRP3 binding in biochemical assays [8].
Table 2: Molecular Properties and Comparison to Structural Analogs
Property | 1-[3-Methoxy-4-(THF-2-ylmethoxy)phenyl]methanamine | [4-(THF-2-ylmethoxy)phenyl]methanamine | (3-(THF-2-yl)phenyl)methanamine |
---|---|---|---|
Molecular Formula | C₁₃H₁₉NO₃ | C₁₂H₁₇NO₂ | C₁₁H₁₅NO |
Molecular Weight | 237.29 g/mol | 207.27 g/mol | 177.24 g/mol |
XLogP3 | 1.2 | 0.9 | 1.0 |
Hydrogen Bond Acceptors | 4 | 3 | 2 |
Key Pharmacophoric Groups | Benzylamine + chiral THF ether + methoxy | Benzylamine + chiral THF ether | Benzylamine + THF attachment |
This compound addresses critical gaps in treating NLRP3-mediated pathologies, including autoimmune disorders, neurodegenerative diseases, and metabolic syndromes. Its small molecule design overcomes limitations of biologic inhibitors (e.g., monoclonal antibodies against IL-1β) by enabling intracellular target engagement and oral bioavailability [5] [8]. Patent WO2015034820A1 specifically claims derivatives of this scaffold as immunomodulatory agents that suppress pro-inflammatory cytokine release (IL-1β, IL-18) by 60–80% in macrophage assays, outperforming peptide-based inhibitors in cellular permeability [5].
The benzylamine moiety serves as a synthetic handle for derivatization, allowing generation of analogs with enhanced NLRP3 affinity. In US20240360128A1, structural optimizations yielded compounds with IC₅₀ values <100 nM against the NLRP3 inflammasome, validating the core scaffold’s utility for treating cryopyrin-associated periodic syndromes (CAPS) and Alzheimer’s disease [8]. Unlike broader anti-inflammatory agents, this compound selectively inhibits NLRP3 without affecting other inflammasomes (e.g., NLRC4), reducing off-target risks [8]. Additionally, its metabolic stability in human microsomes exceeds that of earlier phenylmethanamine derivatives, addressing rapid clearance issues that hampered previous candidates [5] [6]. Current research explores hybrid molecules where the benzylamine is conjugated with pipecolic acid to enhance blood-brain barrier penetration for CNS applications, demonstrating its versatility in drug design [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1